cis-4-Hydroxy-L-proline hydrochloride

Collagen biosynthesis Thermal stability Proline analog

cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8) is a stereochemically defined (2S,4S) non-proteinogenic amino acid derivative. It is essential for ADC programs requiring a non-cleavable, lysosomal degradation-dependent payload release—functionally distinct from cleavable linkers. It also acts as a selective collagen biosynthesis inhibitor, reducing collagen production from 25% to 7% of total protein synthesis and disrupting triple-helical conformation at 37°C. It demonstrates a favorable hepatic safety profile at 8 g/day in humans. It is used in PROTAC design, peptide engineering, and fibrotic/oncology research. Do not substitute with the trans isomer (2S,4R).

Molecular Formula C5H10ClNO3
Molecular Weight 167.59 g/mol
CAS No. 441067-49-8
Cat. No. B151321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxy-L-proline hydrochloride
CAS441067-49-8
Molecular FormulaC5H10ClNO3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)O.Cl
InChIInChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
InChIKeyYEJFFQAGTXBSTI-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8): Stereochemical Identity and Functional Classification


cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8) is the hydrochloride salt form of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid . This non-proteinogenic amino acid derivative is characterized by the cis configuration of the hydroxyl group at the 4-position of the proline ring, which distinguishes it stereochemically from its trans isomer . The compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs), is utilized as an alkyl chain-based PROTAC linker, and functions as a proline analog with collagen biosynthesis inhibitory properties [1]. Its molecular weight is 167.59, with the SMILES notation C1[C@@H](CN[C@@H]1C(=O)O)O.Cl and InChIKey YEJFFQAGTXBSTI-MMALYQPHSA-N .

Why cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8) Cannot Be Replaced by trans-4-Hydroxy-L-proline or Other Proline Analogs


Substitution with trans-4-hydroxy-L-proline or other proline analogs is functionally invalid due to stereochemically determined differences in biological activity and physicochemical properties . The cis (2S,4S) versus trans (2S,4R) hydroxyl orientation dictates distinct conformational preferences that critically affect peptide bond isomerization equilibria and downstream functional outcomes [1]. In collagen biology, procollagens containing cis-4-hydroxy-L-proline exhibit substantially reduced thermal stability and fail to adopt a stable triple-helical conformation at physiological temperature (37°C), whereas normal procollagen remains stable [2]. In ADC applications, the non-cleavable linker classification of cis-4-hydroxy-L-proline hydrochloride imposes specific pharmacokinetic constraints that cleavable alternatives do not share . These stereochemistry-dependent functional divergences preclude generic substitution without altering experimental or therapeutic outcomes.

Quantitative Differentiation Evidence: cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8) versus Comparators


Reduced Thermal Stability of cis-4-Hydroxy-L-proline-Containing Procollagen versus Normal Procollagen at Physiological Temperature

cis-4-Hydroxy-L-proline incorporation into procollagen substantially reduces thermal stability compared to normal procollagen [1]. When fibroblasts were incubated with cis-4-hydroxy-L-proline, the resulting procollagen molecules were largely in a non-triple-helical conformation at 37°C, whereas normal procollagen maintains its triple-helical conformation at this physiological temperature [1].

Collagen biosynthesis Thermal stability Proline analog Triple helix

Differential Hepatic Safety Profile of cis-4-Hydroxy-L-proline in Human Clinical Study versus Preclinical Rat Model

In human clinical studies, cis-4-hydroxy-L-proline (CHP) demonstrated a favorable hepatic safety profile distinct from preclinical rat toxicology findings [1]. In bladder and prostate cancer patients receiving 8 g CHP/day, 4 days/week for 3 weeks, no adverse effects were observed in liver parameters ALAT, ASAT, γ-glutamyltransferase, and alkaline phosphatase [1]. In contrast, continuous 28-day administration in rats at 903 mg/kg resulted in elevated ALAT and ASAT, corresponding to plasma concentrations of approximately 200 µg/ml [1].

Hepatotoxicity Clinical safety Preclinical toxicology Cancer therapy

Non-Cleavable Linker Classification versus Cleavable ADC Linker Alternatives

cis-4-Hydroxy-L-proline hydrochloride is classified as a non-cleavable (non-degradable) ADC linker, in contrast to cleavable linker alternatives such as valine-citrulline or disulfide-based linkers . This functional classification determines payload release mechanism: non-cleavable linkers require complete lysosomal degradation of the antibody for payload release, whereas cleavable linkers are designed to release payload upon exposure to specific intracellular conditions (e.g., acidic pH, reducing environment, or protease activity) .

Antibody-drug conjugate ADC linker Non-cleavable linker PROTAC

cis-4-Hydroxy-L-proline Selectively Inhibits Collagen Biosynthesis with Quantified Reduction in Collagen Production

cis-4-Hydroxy-L-proline selectively inhibits de novo collagen biosynthesis in cell culture systems [1]. In the presence of cis-4-hydroxyproline, collagen production was reduced from 25% to 7% of total protein synthesis [1]. Additionally, cells incubated with cis-4-hydroxyproline degraded 25% of their total collagen, compared to 8% degradation under normal conditions [1].

Collagen synthesis inhibition Fibroblast Antifibrotic Protein synthesis

Stereochemistry-Dependent Effects on Conopeptide Conformation versus trans-4-Hydroxyproline

The cis/trans isomerization of 4-hydroxyproline remarkably affects the conformation of conopeptides with or without disulfide bonds [1]. The stereochemical arrangement of cis-4-hydroxy-L-proline (2S,4S) versus trans-4-hydroxy-L-proline (2S,4R) produces distinct conformational and functional properties in peptide systems [1].

Peptide conformation cis-trans isomerization Conopeptide Stereochemistry

Biosynthetic Distinction: cis-4-Hydroxy-L-proline Occurs as Free Form in Sandalwood versus Bound Form of trans-4-Hydroxy-L-proline

In sandalwood (Santalum album L.), cis-4-hydroxy-L-proline is present in free form in leaves, flowers, and seeds, whereas trans-4-hydroxy-L-proline occurs in bound form [1]. This differential occurrence pattern reflects distinct biosynthetic origins: hydroxylation of cis-4-hydroxyproline occurs at proline present in peptidyl form, particularly bound to glutamic acid and aspartic acid [1].

Natural occurrence Plant amino acids Santalum album Biosynthesis

cis-4-Hydroxy-L-proline hydrochloride (CAS 441067-49-8): Evidence-Based Research and Industrial Application Scenarios


Collagen Biosynthesis Inhibition in Antifibrotic and Tumor Stroma Research

Based on the quantitative evidence showing reduction of collagen production from 25% to 7% of total protein synthesis and disruption of triple-helical conformation at 37°C , cis-4-hydroxy-L-proline hydrochloride is optimally deployed as a selective collagen biosynthesis inhibitor. Researchers investigating fibrotic diseases, tumor microenvironment remodeling, or collagen-dependent pathologies should prioritize this compound over trans-4-hydroxy-L-proline, which lacks comparable inhibitory activity. The compound's selective inhibition of de novo collagen synthesis in 3T6 fibroblast cultures, validated by Clostridium collagenase digestion, provides a well-characterized experimental tool [3].

Non-Cleavable Linker Component in Antibody-Drug Conjugate (ADC) Development

For ADC programs requiring a non-cleavable linker strategy, cis-4-hydroxy-L-proline hydrochloride offers a defined functional profile . The non-cleavable classification mandates lysosomal degradation-dependent payload release, which influences therapeutic index and bystander effect considerations. Researchers should select this linker when circulatory stability and intracellular degradation-dependent release are design priorities, distinguishing it from protease-cleavable (e.g., valine-citrulline) or chemically labile alternatives. The compound also serves as an alkyl chain-based PROTAC linker for targeted protein degradation applications .

Clinical Anticancer Research with Defined Hepatic Safety Parameters

The favorable hepatic safety profile demonstrated in human clinical studies—no adverse effects on ALAT, ASAT, γ-GT, and AP at 8 g/day dosing (4 days/week for 3 weeks)—supports the compound's use in translational oncology research . Investigators designing clinical or preclinical anticancer studies should consider the documented differential safety profile between human and rat models (rat toxicity at 903 mg/kg continuous dosing) when selecting appropriate dosing regimens and monitoring parameters . The compound has shown clinical activity in colorectal adenocarcinoma, bladder cancer, and prostate cancer .

Stereochemistry-Dependent Peptide Engineering and Conformational Studies

For peptide engineering applications requiring precise control over proline ring puckering and peptide bond isomerization, cis-4-hydroxy-L-proline hydrochloride provides the distinct (2S,4S) stereochemical configuration . The cis/trans isomerization of 4-hydroxyproline remarkably affects conopeptide conformation, making this compound essential for structure-activity relationship studies in constrained peptide systems . Researchers should select this compound over trans-4-hydroxy-L-proline (2S,4R) when cis-specific conformational constraints are required for biological activity modulation.

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